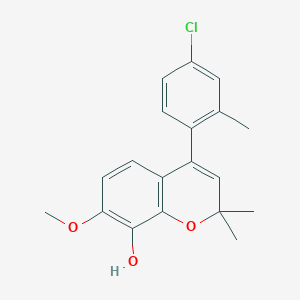
Mif-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mif-IN-2 is a compound known for its role as an allosteric inhibitor of macrophage migration inhibitory factor. Macrophage migration inhibitory factor is a multifunctional cytokine associated with inflammation and various cancers. This compound has been identified as a promising candidate for therapeutic interventions targeting macrophage migration inhibitory factor-related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mif-IN-2 is synthesized through a series of chemical reactions involving the 1,2,3-triazole core. The synthesis involves the preparation of a focused compound collection around this core, followed by screening for inhibitory activity against macrophage migration inhibitory factor . The specific reaction conditions include the use of low micromolar concentrations to achieve the desired inhibitory effects.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL .
Chemical Reactions Analysis
Types of Reactions: Mif-IN-2 primarily undergoes allosteric inhibition reactions. It interferes with the co-localization of macrophage migration inhibitory factor and apoptosis-inducing factor, preventing their nuclear translocation .
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as 1-phenyl-1H-1,2,3-triazole-4-carboxamide. The reaction conditions are optimized to achieve low micromolar potency, with an inhibitory concentration (IC50) of 1.7 ± 0.1 μM .
Major Products: The major product formed from these reactions is the allosteric tautomerase inhibitor, which effectively prevents the nuclear translocation of macrophage migration inhibitory factor and apoptosis-inducing factor .
Scientific Research Applications
Mif-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Mif-IN-2 exerts its effects by binding to macrophage migration inhibitory factor and preventing its interaction with apoptosis-inducing factor. This inhibition disrupts the nuclear translocation of macrophage migration inhibitory factor and apoptosis-inducing factor, thereby protecting cells from parthanatos, a form of programmed cell death . The molecular targets involved include the catalytic site of macrophage migration inhibitory factor and the co-localization interface with apoptosis-inducing factor .
Comparison with Similar Compounds
Mif-IN-2 is unique in its ability to allosterically inhibit macrophage migration inhibitory factor. Similar compounds include:
D-dopachrome tautomerase (MIF-2): A functional homolog of macrophage migration inhibitory factor with similar biological functions.
DDT-like protein: Another member of the macrophage migration inhibitory factor family with yet to be fully understood functions.
This compound stands out due to its low micromolar potency and its specific mechanism of action, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C14H10ClN3O4 |
|---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O4/c1-20-8-4-5-9(10(15)7-8)12(19)16-14-18-17-13(22-14)11-3-2-6-21-11/h2-7H,1H3,(H,16,18,19) |
InChI Key |
MPFTVNQLHQVPKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)













